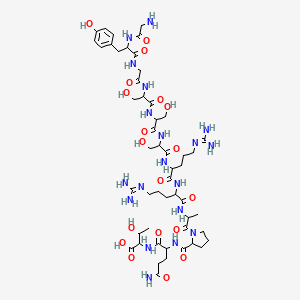
Insulin-like Growth Factor I (30-41)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insulin-like Growth Factor I (30-41) is a peptide fragment derived from the larger Insulin-like Growth Factor I protein. This specific fragment consists of amino acids 30 to 41 of the full-length protein. Insulin-like Growth Factor I is a hormone similar in molecular structure to insulin and plays a crucial role in growth and development, particularly in childhood. It also has anabolic effects in adults, contributing to muscle growth and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Insulin-like Growth Factor I (30-41) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of Insulin-like Growth Factor I (30-41) often involves recombinant DNA technology. The gene encoding the peptide is inserted into a suitable expression system, such as yeast or bacterial cells, which then produce the peptide. The peptide is subsequently purified from the culture medium using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Insulin-like Growth Factor I (30-41) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of methionine residues in the peptide can occur under oxidative conditions .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Insulin-like Growth Factor I (30-41) include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .
Applications De Recherche Scientifique
Insulin-like Growth Factor I (30-41) has a wide range of scientific research applications. In biology and medicine, it is used to study cell growth, differentiation, and apoptosis. It plays a crucial role in understanding the mechanisms of growth hormone action and its effects on various tissues . In the field of chemistry, it is used as a model peptide for studying protein-peptide interactions and peptide synthesis techniques . Additionally, it has applications in the pharmaceutical industry for developing therapeutic agents targeting growth-related disorders .
Mécanisme D'action
Insulin-like Growth Factor I (30-41) exerts its effects by binding to the Insulin-like Growth Factor I receptor, a cell-surface receptor that activates intracellular signaling pathways. These pathways include the MAPK and PI3K signaling cascades, which are involved in cell proliferation, survival, and differentiation . The binding of the peptide to its receptor triggers a series of phosphorylation events that ultimately lead to the activation of these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Insulin-like Growth Factor I (30-41) include other peptide fragments derived from Insulin-like Growth Factor I, such as Insulin-like Growth Factor I (1-29) and Insulin-like Growth Factor I (42-70). These fragments also play roles in growth and development but may have different biological activities and binding affinities .
Uniqueness: What sets Insulin-like Growth Factor I (30-41) apart from other similar compounds is its specific sequence and the unique biological activities it mediates. This fragment has been shown to have distinct effects on cell signaling pathways compared to other fragments, making it a valuable tool for studying the specific functions of different regions of the Insulin-like Growth Factor I protein .
Propriétés
Formule moléculaire |
C51H83N19O19 |
|---|---|
Poids moléculaire |
1266.3 g/mol |
Nom IUPAC |
2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C51H83N19O19/c1-24(48(87)70-17-5-8-35(70)47(86)66-30(13-14-36(53)76)43(82)69-39(25(2)74)49(88)89)61-41(80)28(6-3-15-58-50(54)55)64-42(81)29(7-4-16-59-51(56)57)65-45(84)33(22-72)68-46(85)34(23-73)67-44(83)32(21-71)63-38(78)20-60-40(79)31(62-37(77)19-52)18-26-9-11-27(75)12-10-26/h9-12,24-25,28-35,39,71-75H,3-8,13-23,52H2,1-2H3,(H2,53,76)(H,60,79)(H,61,80)(H,62,77)(H,63,78)(H,64,81)(H,65,84)(H,66,86)(H,67,83)(H,68,85)(H,69,82)(H,88,89)(H4,54,55,58)(H4,56,57,59) |
Clé InChI |
CTELNAIKTHTMNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)

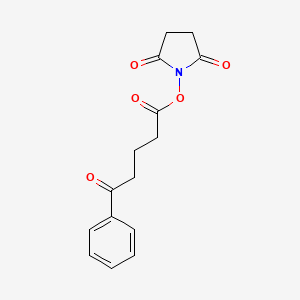
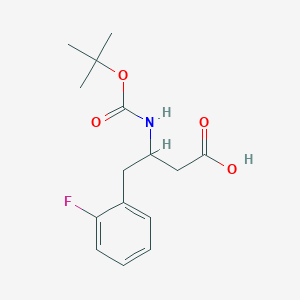
![14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12290739.png)
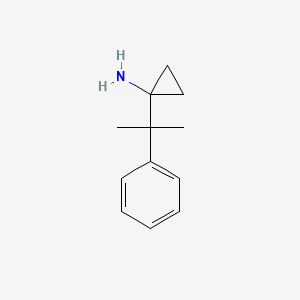
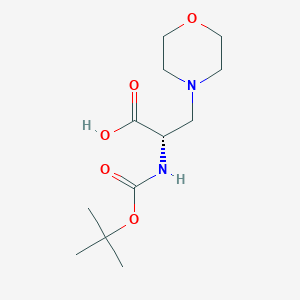
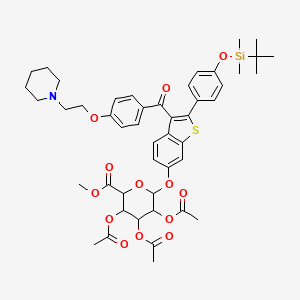
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)
